1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
This compound is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. This heterocycle features a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, and typical of amines .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the various functional groups. The exact synthesis would depend on the desired stereochemistry and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic skeleton, with the various other groups attached at different positions. The presence of the oxadiazole ring and the methoxyphenyl groups would add to the complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The piperidine ring is known to participate in a variety of reactions, particularly those involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the polar oxadiazole and methoxyphenyl groups could influence its solubility, while the cyclic structures could influence its stability and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Crystal Structure and Computational Analysis
Studies on novel compounds with similar structural features, such as oxadiazole and piperazine derivatives, have been synthesized and analyzed for their crystal structure and molecular interactions. For instance, Kumara et al. (2017) synthesized compounds incorporating the oxadiazole ring and performed single crystal X-ray diffraction studies alongside computational density functional theory (DFT) calculations. These studies highlight the importance of such compounds in understanding molecular conformation, reactivity, and intermolecular interactions, which are crucial for designing molecules with desired properties (Kumara et al., 2017).
Potential Biological Activities
Antimicrobial Activities
The search for new antimicrobial agents leads to the synthesis of novel compounds, including those featuring oxadiazole and piperazine motifs. Bektaş et al. (2007) synthesized a series of triazole derivatives and evaluated their antimicrobial activities. These studies are pivotal for developing new drugs to combat resistant microbial strains, demonstrating the therapeutic potential of such compounds in medicinal chemistry (Bektaş et al., 2007).
Anticancer Applications
The structural motifs present in the compound have been explored for their anticancer potential. The synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure and their evaluation as promising anticancer agents have shown some compounds to exhibit significant anticancer activity. This highlights the potential application of these structural motifs in developing novel anticancer therapeutics (Rehman et al., 2018).
Antioxidant Activity
The antioxidant properties of compounds with structural similarities, specifically the oxadiazole ring, have been studied. Mallesha et al. (2014) screened a series of piperazine derivatives for their antioxidant activity, indicating that these structures can act as effective radical scavengers. This suggests potential applications in developing therapeutic agents targeting oxidative stress-related diseases (Mallesha et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(4-methoxyphenyl)cyclopropyl]-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-31-21-7-3-19(4-8-21)24-27-23(33-28-24)17-18-11-15-29(16-12-18)25(30)26(13-14-26)20-5-9-22(32-2)10-6-20/h3-10,18H,11-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSXDAVKUBKTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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